Influenza antiviral conjugate-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

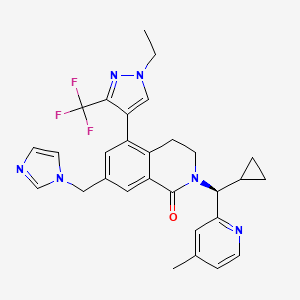

Influenza antiviral conjugate-1 is a novel compound designed to combat influenza viruses. It is a conjugate that combines a potent small-molecule inhibitor of influenza virus neuraminidase with the Fc domain of human immunoglobulin G1. This design aims to provide a long-acting, broad-spectrum antiviral effect against both influenza A and B viruses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of influenza antiviral conjugate-1 involves multiple steps. The small-molecule inhibitor is first synthesized through a series of chemical reactions, including the conversion of carboxylic acid to ester prodrug, conversion of guanidine to acylguanidine, and substitution of carboxylic acid with bioisostere . The inhibitor is then conjugated to the Fc domain of human immunoglobulin G1 using a covalent bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis of the small-molecule inhibitor followed by its conjugation to the Fc domain. The process includes purification steps to ensure the final product’s stability and efficacy .

Analyse Des Réactions Chimiques

Types of Reactions

Influenza antiviral conjugate-1 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its antiviral activity.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Ester prodrugs: Used to improve the bioavailability of the small-molecule inhibitor.

Acylguanidine: Used to enhance the binding affinity of the inhibitor.

Bioisosteres: Used to replace carboxylic acid groups, improving the compound’s stability.

Major Products Formed

The major product formed from these reactions is the this compound, which combines the small-molecule inhibitor with the Fc domain of human immunoglobulin G1 .

Applications De Recherche Scientifique

Influenza antiviral conjugate-1 has several scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and conjugation of small-molecule inhibitors with protein domains.

Biology: Investigated for its ability to inhibit influenza virus replication and its potential as a broad-spectrum antiviral agent.

Mécanisme D'action

The mechanism of action of influenza antiviral conjugate-1 involves inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is essential for the virus’s replication and spread. By binding to the neuraminidase enzyme, the compound prevents the release of new viral particles from infected cells, thereby reducing the spread of the virus . The Fc domain of human immunoglobulin G1 enhances the compound’s half-life and stability, allowing for prolonged antiviral activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zanamivir: A neuraminidase inhibitor used to treat influenza infections.

Oseltamivir: Another neuraminidase inhibitor commonly used for influenza treatment.

Laninamivir octanoate: A long-acting prodrug that is converted to laninamivir, a potent neuraminidase inhibitor.

Uniqueness

Influenza antiviral conjugate-1 is unique due to its conjugation with the Fc domain of human immunoglobulin G1, which enhances its half-life and stability. This design provides a long-acting antiviral effect, reducing the frequency of dosing required for effective treatment .

Propriétés

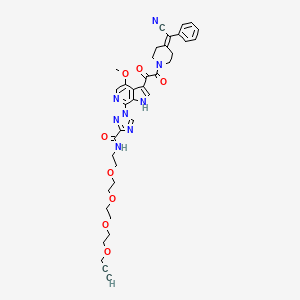

Formule moléculaire |

C37H40N8O8 |

|---|---|

Poids moléculaire |

724.8 g/mol |

Nom IUPAC |

1-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C37H40N8O8/c1-3-14-50-16-18-52-20-21-53-19-17-51-15-11-39-36(47)34-42-25-45(43-34)35-32-31(30(49-2)24-41-35)29(23-40-32)33(46)37(48)44-12-9-27(10-13-44)28(22-38)26-7-5-4-6-8-26/h1,4-8,23-25,40H,9-21H2,2H3,(H,39,47) |

Clé InChI |

DHOMPKSKFPRELB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)N5C=NC(=N5)C(=O)NCCOCCOCCOCCOCC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)

![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12396843.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)

![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)